1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride
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Overview
Description
1-Ethyl-2-oxabicyclo[222]octan-4-amine;hydrochloride is a chemical compound with the molecular formula C9H18ClNO It is a bicyclic amine derivative that contains an oxabicyclo structure, which is a bicyclic system with an oxygen atom bridging two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride typically involves the following steps:
Formation of the Oxabicyclo Structure: The initial step involves the formation of the oxabicyclo[2.2.2]octane core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by an intramolecular cyclization to introduce the oxygen bridge.
Introduction of the Amino Group: The next step involves the introduction of the amino group at the 4-position of the oxabicyclo structure. This can be accomplished through nucleophilic substitution reactions using appropriate amine precursors.
Ethylation: The final step involves the ethylation of the amine group to obtain the desired 1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on biological pathways and targets.
Industry: It can be used in the development of new materials, catalysts, or other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Oxabicyclo[2.2.2]octan-4-amine: Lacks the ethyl group at the 1-position.
1-Methyl-2-oxabicyclo[2.2.2]octan-4-amine: Contains a methyl group instead of an ethyl group.
1-Ethyl-2-oxabicyclo[2.2.2]octane: Lacks the amino group at the 4-position.
Uniqueness
1-Ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride is unique due to its specific combination of an ethyl group at the 1-position and an amino group at the 4-position within the oxabicyclo structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-ethyl-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-9-5-3-8(10,4-6-9)7-11-9;/h2-7,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVLDWCNWXLOMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC(CC1)(CO2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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